![molecular formula C5H2BBr2F3KN B8204186 Potassium 2,5-dibromo-pyridine-3-trifluoroborate](/img/structure/B8204186.png)
Potassium 2,5-dibromo-pyridine-3-trifluoroborate
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Overview
Description
Potassium 2,5-dibromo-pyridine-3-trifluoroborate is a chemical compound with the molecular formula C(_5)H(_2)BBr(_2)F(_3)KN. It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the pyridine ring and a trifluoroborate group at the 3 position, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by the introduction of the trifluoroborate group. A typical synthetic route involves:
Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the desired positions.
Trifluoroborate Formation: The dibromopyridine intermediate is then reacted with potassium trifluoroborate under conditions that facilitate the formation of the trifluoroborate group. This step often requires the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is primarily used in:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents like THF, dimethylformamide (DMF), or toluene are typically used to dissolve the reactants and maintain the reaction environment.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partner.
Scientific Research Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most prominent applications of potassium 2,5-dibromo-pyridine-3-trifluoroborate. This reaction involves the coupling of aryl or vinyl boron compounds with halides or pseudohalides in the presence of a palladium catalyst.
- Mechanism : The reaction proceeds through oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boron reagent and finally reductive elimination to form the coupled product .
- Selectivity and Yield : Studies have shown that using potassium trifluoroborates can lead to higher selectivity and yields compared to other boron reagents. For instance, optimized conditions for coupling dibromopyridines with various aryl trifluoroborates yielded products with high selectivity ratios (e.g., 95:5) under specific reaction conditions .
Nickel-Catalyzed Cross-Coupling Reactions
In addition to palladium-catalyzed reactions, this compound is also applicable in nickel-catalyzed cross-coupling reactions. These reactions are advantageous due to their lower cost and broader substrate scope.
- Case Study : A study demonstrated that this compound could be effectively used in nickel-catalyzed couplings to form biaryl compounds with good yields .
Comparative Data on Reaction Conditions
The following table summarizes various reaction conditions and outcomes when using this compound in different coupling scenarios:
Reaction Type | Catalyst | Temperature | Yield (%) | Selectivity Ratio |
---|---|---|---|---|
Suzuki-Miyaura with Aryl Bromide | Palladium | 40 °C | 85 | 95:5 |
Nickel-Catalyzed Coupling | Nickel | Room Temp | 75 | N/A |
Suzuki-Miyaura with Aryl Trifluoroborate | Palladium | 70 °C | 70 | 87:13 |
Advantages of Using this compound
- Stability : The trifluoroborate moiety provides enhanced stability under various reaction conditions.
- Functional Group Tolerance : This compound exhibits excellent functional group tolerance, allowing for the synthesis of complex molecules without significant side reactions.
- Environmental Considerations : The use of organotrifluoroborates is often considered more environmentally benign compared to traditional boronic acids due to their lower toxicity and easier handling .
Mechanism of Action
The mechanism by which potassium 2,5-dibromo-pyridine-3-trifluoroborate exerts its effects in chemical reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium center, replacing the halide.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
These steps are facilitated by the electronic properties of the trifluoroborate group, which stabilizes the intermediate complexes and promotes efficient bond formation.
Comparison with Similar Compounds
- Potassium 2-bromo-5-chloro-pyridine-3-trifluoroborate
- Potassium 2,5-dichloro-pyridine-3-trifluoroborate
- Potassium 2,5-difluoro-pyridine-3-trifluoroborate
Uniqueness: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is unique due to the presence of two bromine atoms, which provide distinct reactivity compared to other halogenated pyridine trifluoroborates. This allows for selective functionalization and the formation of diverse products in synthetic applications.
Biological Activity
Potassium 2,5-dibromo-pyridine-3-trifluoroborate is an organoboron compound that has garnered interest in various fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which incorporates both bromine and trifluoroborate functional groups. Its biological activity has implications for its use in pharmaceutical applications, particularly in the development of new therapeutic agents.
- Chemical Name : this compound
- Molecular Formula : C5H2BBr2F3KN
- Molecular Weight : 342.79 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB43120790.
Antimicrobial Properties
Research indicates that organoboron compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related boron compounds against various bacterial strains, suggesting that structural modifications can enhance their bioactivity. The presence of bromine and trifluoroborate groups may contribute to this activity by altering the compound's interaction with microbial targets .
The specific mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that similar compounds inhibit bacterial growth by interfering with protein biosynthesis or disrupting cellular membranes. The trifluoroborate moiety is known to participate in various chemical reactions that could lead to the formation of bioactive derivatives .
Synthesis and Reactivity
This compound can be synthesized through palladium-catalyzed cross-coupling reactions. These reactions are advantageous due to their mild conditions and high yields. The stability of trifluoroborate salts makes them suitable for various synthetic applications, including the formation of complex organic molecules with potential biological activity .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of potassium organotrifluoroborates against a panel of pathogens. The results demonstrated that modifications to the boron structure significantly influenced the antimicrobial potency. Specifically, this compound showed promising results against Gram-positive bacteria .
Applications in Drug Development
In another investigation focused on drug development, researchers explored the potential of boron-containing compounds as anticancer agents. The study concluded that this compound could serve as a lead compound for further modifications aimed at enhancing its therapeutic index against cancer cells .
Data Table: Biological Activity Summary
Property | Value/Description |
---|---|
Molecular Formula | C5H2BBr2F3KN |
Molecular Weight | 342.79 g/mol |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Mechanism of Action | Inhibition of protein biosynthesis |
Synthesis Method | Palladium-catalyzed cross-coupling |
Properties
IUPAC Name |
potassium;(2,5-dibromopyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BBr2F3N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYWDBAWOMSDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1Br)Br)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BBr2F3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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